Cyclooctylpyranone
Description
Cyclooctylpyranone is a synthetic compound featuring an eight-membered cycloalkyl ring fused to a pyranone core. It has garnered attention as a lead structure in the development of nonpeptidic HIV protease inhibitors . The cyclooctyl ring confers conformational flexibility, which allows the molecule to adapt to the protease’s binding pocket.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-cyclooctylpyran-2-one |
InChI |
InChI=1S/C13H18O2/c14-13-12(9-6-10-15-13)11-7-4-2-1-3-5-8-11/h6,9-11H,1-5,7-8H2 |
InChI Key |
RLEGNEMAZOQPDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C2=CC=COC2=O |
Synonyms |
cyclooctylpyranone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Cyclopentylpyranone vs. Cyclooctylpyranone
Replacing the benzene ring in 4-hydroxycoumarin (4-HC) with smaller cycloalkyl rings, such as cyclopentyl (5-membered), yielded cyclopentylpyranone. However, this compound (8-membered ring) exhibited superior adaptability due to its larger, more flexible ring system.
Key Insight: The 8-membered ring’s flexibility enables better accommodation in the protease’s S1/S3 subsites, though unmodified this compound still requires optimization for cellular efficacy.
Substituted this compound Derivatives
Meta-Carboxamide Derivatives
Substitution at the meta position of the aryl ring with carboxamide groups (e.g., derivatives 36 and 41 ) significantly improved binding affinity. Derivative 41 achieved a Ki of 3.0 nM, a 4-fold enhancement over the parent compound (Ki = 11.7 nM) . X-ray crystallography revealed that the carboxamide group forms hydrogen bonds with the protease’s S3 region, stabilizing the inhibitor-enzyme complex .
Arene-Sulfonamide Derivatives
Incorporating arene-sulfonamide substituents further enhanced antiviral activity. These modifications increased steric and electronic complementarity with the protease’s hydrophobic pockets, reducing IC50 values in cell culture assays .
Impact of Cycloalkyl Ring Size
| Compound | Ring Size | Ki (nM) | IC50 (mM) | Key Features |
|---|---|---|---|---|
| Cyclopentylpyranone | 5 | N/A | N/A | Rigid, poor adaptability |
| This compound | 8 | 11.7 | 57 | Flexible, moderate binding |
| Derivative 36 | 8 | 4.0 | N/A | Carboxamide H-bonding |
| Derivative 41 | 8 | 3.0 | N/A | Optimized S3 interactions |
Table 1: Comparative data for this compound and analogues.
Mechanistic Insights
- Flexibility vs. Specificity : The cyclooctyl ring’s flexibility allows induced-fit binding but necessitates substituents (e.g., carboxamides) to "lock" the bioactive conformation .
- Hydrogen Bonding : Meta-substituted derivatives leverage hydrogen bonds to offset the entropic penalty of ring flexibility, improving Ki values by 3–4 fold .
- Cellular Activity: Despite strong enzyme inhibition, unsubstituted this compound’s low cellular efficacy (IC50 = 57 mM) underscores the importance of optimizing membrane permeability and metabolic stability .
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